![molecular formula C12H17NO3 B1378116 3-[6-(Tert-butoxy)pyridin-2-yl]propansäure CAS No. 1384596-89-7](/img/structure/B1378116.png)
3-[6-(Tert-butoxy)pyridin-2-yl]propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of pyridine, featuring a tert-butoxy group at the 6-position and a propanoic acid moiety at the 3-position
Wissenschaftliche Forschungsanwendungen
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
It is suggested that it may act as a chelating agent for the chelation of rare-earth ions .
Mode of Action
It is suggested that it may interact with its targets (rare-earth ions) through chelation, enhancing fluorescence in sol-gels .
Biochemical Pathways
Its potential role in fluorescence enhancement suggests it may influence pathways related to signal transduction .
Result of Action
Its potential role in enhancing fluorescence suggests it may influence cellular imaging or detection processes .
Action Environment
Factors such as ph, temperature, and presence of other ions could potentially affect its chelating ability and fluorescence enhancement properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and an appropriate leaving group.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be attached through a Friedel-Crafts acylation reaction, using propanoic acid chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of efficient catalysts to speed up the reaction.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to maximize reaction rates and minimize side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[6-(Methoxy)pyridin-2-yl]propanoic acid
- 3-[6-(Ethoxy)pyridin-2-yl]propanoic acid
- 3-[6-(Isopropoxy)pyridin-2-yl]propanoic acid
Uniqueness
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid is unique due to the presence of the bulky tert-butoxy group, which can influence its steric and electronic properties. This can result in different reactivity and interaction profiles compared to its methoxy, ethoxy, and isopropoxy analogs.
Eigenschaften
IUPAC Name |
3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-10-6-4-5-9(13-10)7-8-11(14)15/h4-6H,7-8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFLRQXJXLZTIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
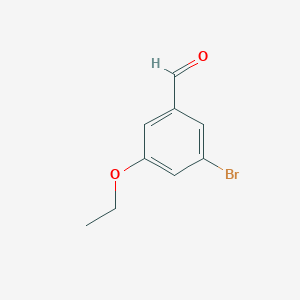
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)
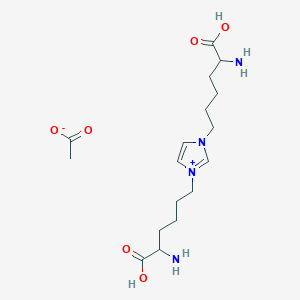
![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)
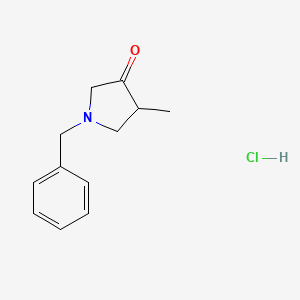
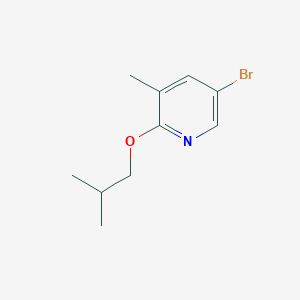

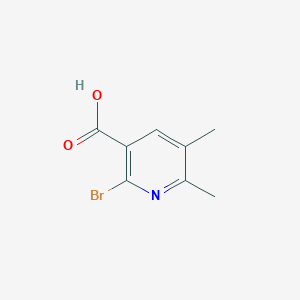
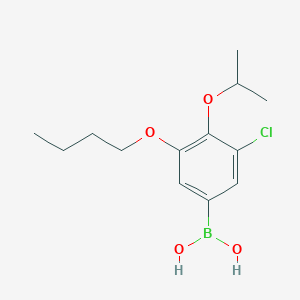
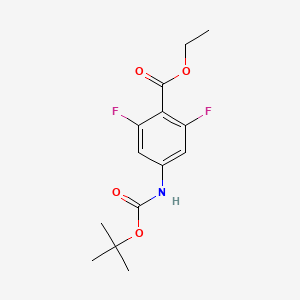
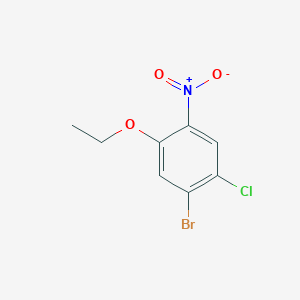
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)


